molecular formula C19H24N2OS B11367237 3-Cyclohexyl-1-(4-methylphenyl)-1-(thiophen-2-ylmethyl)urea

3-Cyclohexyl-1-(4-methylphenyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B11367237
M. Wt: 328.5 g/mol
InChI Key: IZWBXZSSVHMFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a cyclohexyl group, a methylphenyl group, and a thiophene moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves the reaction of cyclohexyl isocyanate with 4-methylphenyl isocyanate and a thiophene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene moiety can enhance its binding affinity to certain biological targets, while the urea group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-3-(4-METHYLPHENYL)UREA: Lacks the thiophene moiety, which may result in different chemical and biological properties.

    3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA: Lacks the cyclohexyl group, potentially affecting its stability and reactivity.

Uniqueness

The presence of all three functional groups (cyclohexyl, methylphenyl, and thiophene) in 1-CYCLOHEXYL-3-(4-METHYLPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA makes it unique compared to its analogs. This combination of groups can result in unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

3-cyclohexyl-1-(4-methylphenyl)-1-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C19H24N2OS/c1-15-9-11-17(12-10-15)21(14-18-8-5-13-23-18)19(22)20-16-6-3-2-4-7-16/h5,8-13,16H,2-4,6-7,14H2,1H3,(H,20,22)

InChI Key

IZWBXZSSVHMFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)NC3CCCCC3

Origin of Product

United States

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